3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one
Description
3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative featuring a benzodioxin moiety and a 4-ethylphenyl substituent.
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one |
InChI |
InChI=1S/C19H20N2O3/c1-2-12-3-5-13(6-4-12)18-17(20)19(22)21(18)14-7-8-15-16(11-14)24-10-9-23-15/h3-8,11,17-18H,2,9-10,20H2,1H3 |
InChI Key |
BPIQIQZHNQQPPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(C(=O)N2C3=CC4=C(C=C3)OCCO4)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
- Imine Preparation : 2,3-Dihydrobenzo[b]dioxin-6-amine (1.0 equiv) reacts with 4-ethylbenzaldehyde (1.2 equiv) in anhydrous ethanol under reflux (78°C, 6 hr).
- Cycloaddition : The imine is treated with phthalimidoacetyl chloride (1.5 equiv) in dichloromethane at −20°C, with triethylamine (2.0 equiv) as a base.
- Deprotection : Hydrazine hydrate (3.0 equiv) in ethanol (60°C, 4 hr) removes the phthaloyl group, yielding the free amine.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield (Cycloaddition) | 65–72% | |
| Diastereomeric Ratio | trans:cis = 9:1 | |
| Purity (HPLC) | ≥98% |
This method ensures high stereoselectivity but requires stringent temperature control to avoid side reactions.
Schiff Base-Mediated Cyclization
Schiff bases formed from 4-ethylphenylacetamide derivatives and 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde undergo cyclization in the presence of chloroacetyl chloride. This approach leverages nucleophilic attack at the β-position to form the azetidinone ring.
Reaction Pathway:
- Schiff Base Formation : 4-Ethylphenylacetamide (1.0 equiv) reacts with 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde (1.1 equiv) in ethanol (reflux, 8 hr).
- Cyclization : The Schiff base is treated with chloroacetyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in dichloromethane (0°C → rt, 12 hr).
- Amination : Ammonia in methanol (25°C, 6 hr) introduces the 3-amino group.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Cyclization Yield | 58–64% | |
| Overall Yield | 42–48% | |
| Solvent System | CH₂Cl₂/EtOH |
This method is cost-effective but suffers from moderate yields due to competing hydrolysis of the imine intermediate.
Silphos-Catalyzed One-Pot Synthesis
Silphos (phosphorus pentoxide adsorbed on silica gel) enables a one-pot synthesis by activating carboxylic acids for β-lactam formation. Here, 2,3-dihydrobenzo[b]dioxin-6-carboxylic acid and 4-ethylphenylglycine derivatives react under mild conditions.
Protocol:
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 57–61% | |
| Reaction Time | 8 hr | |
| Catalyst Loading | 1.5 equiv |
Silphos minimizes side reactions compared to traditional PCl₃-based methods, though scalability remains a challenge.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the formation of the β-lactam ring, reducing reaction times from hours to minutes. A representative protocol involves:
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Cycloaddition Yield | 78–82% | |
| Total Time | 25 min | |
| Energy Input | 150 W |
This method enhances efficiency but requires specialized equipment.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost |
|---|---|---|---|---|
| Staudinger Cycloaddition | 65–72 | High (trans:cis 9:1) | Moderate | High |
| Schiff Base Cyclization | 42–48 | Moderate | High | Low |
| Silphos-Catalyzed | 57–61 | Low | Moderate | Moderate |
| Microwave-Assisted | 78–82 | High | Low | High |
Stereochemical Considerations
The trans configuration at C3 and C4 is critical for biological activity. Diastereoselectivity is achieved via:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic rings.
Reduction: Reduction reactions might target the azetidinone ring or the aromatic rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, it might be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogs
*Calculated based on molecular formulas.
Key Comparisons:
Core Heterocycle Diversity: The target compound’s β-lactam core (azetidin-2-one) is distinct from oxadiazoles (), thiazoles (), and chalcones (). β-Lactams are renowned for antibiotic activity but may also modulate kinases or proteases depending on substituents. Oxadiazoles (e.g., compound 19) are metabolically stable and often used in enzyme inhibition (e.g., Ca²⁺/calmodulin) due to their planar structure and hydrogen-bonding capacity .
Substituent Effects: The 4-ethylphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethyl in compound 19) or polar moieties (e.g., carboxylic acid in compound 54). Ethylphenyl may enhance membrane permeability but reduce solubility compared to hydrophilic groups . Amino groups (as in the target compound and thiazole derivatives like 12v) are critical for interactions with catalytic residues in enzymes (e.g., CDK9) .
Synthetic Pathways: Azetidin-2-one derivatives (e.g., compound in ) are typically synthesized via cyclization of β-amino acids or ketene-imine cycloadditions. The amino group in the target compound may require protective-group strategies, similar to amine-functionalized chalcones () . Thiazole derivatives () employ thiourea intermediates and oxidative coupling, differing from the β-lactam’s ring-closing methodologies .
Solubility and Stability:
- The benzodioxin moiety enhances aromatic stacking but may reduce aqueous solubility.
- Trifluoromethyl groups (e.g., compound 19) improve metabolic stability and lipophilicity, whereas methoxy groups (e.g., 12v) balance solubility and permeability .
Bioactivity Insights:
- Enzyme Inhibition: Oxadiazoles () and thiazoles () show promise in targeting Ca²⁺/calmodulin and CDK9, respectively. The target β-lactam’s activity may depend on the amino group’s interaction with catalytic sites.
- Antibacterial Potential: Chalcone derivatives () exhibit antibacterial effects via membrane disruption or enzyme inhibition. The β-lactam core in the target compound could synergize with benzodioxin for similar applications .
Biological Activity
3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, characterization, and biological activities, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 310.35 g/mol. Its structure features an azetidinone ring fused with a dihydrobenzo[dioxin] moiety, which is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of azetidinones exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, leading to the inhibition of cancer cell proliferation.
Key Findings:
- Cell Line Testing: In vitro studies have shown that 3-amino azetidinones can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. For instance, compounds with similar structures have been reported to exhibit IC50 values in the micromolar range against various cancer types .
- Mechanism of Action: The proposed mechanisms include the induction of apoptosis and cell cycle arrest, as well as inhibition of angiogenesis—processes critical for tumor growth and metastasis .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.
Key Findings:
- Bacterial Inhibition: Studies have shown that azetidinone derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, one study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like tetracycline .
- Mechanisms: The antimicrobial action is likely due to the interaction of the phenolic groups within the structure with bacterial membranes, enhancing permeability and leading to cell lysis .
Data Summary
The following table summarizes key biological activities observed for 3-amino azetidinone derivatives:
Case Study 1: Anticancer Evaluation
A recent study evaluated a series of azetidinone derivatives for their anticancer activity against various cell lines. The results indicated that modifications at the 4-position significantly enhanced activity against MCF-7 cells, suggesting that structural optimization could lead to more potent compounds .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, several derivatives were tested against common pathogens. The findings revealed that compounds with higher hydrophobic character showed improved efficacy against Staphylococcus aureus, highlighting the importance of molecular interactions in antimicrobial activity .
Q & A
Q. What are the standard synthetic routes for this azetidinone derivative, and how are intermediates characterized?
The compound can be synthesized via nucleophilic substitution or cyclization reactions involving 2,3-dihydrobenzo[b][1,4]dioxin-6-amine derivatives. For example, sulfonamide intermediates are prepared by reacting amines with sulfonyl chlorides under basic conditions (pH 9–10) at room temperature, followed by purification via column chromatography . Structural confirmation of intermediates relies on IR spectroscopy (to identify functional groups like NH or C=O), 1H-NMR (to resolve aromatic protons and azetidinone ring protons), and CHN elemental analysis (to validate stoichiometry). For azetidinones, the lactam carbonyl stretch (~1680–1720 cm⁻¹ in IR) and deshielded β-lactam protons (δ 4.0–5.5 ppm in 1H-NMR) are critical diagnostic markers .
Q. What spectroscopic methods are most effective for confirming the compound’s structure?
- 1H-NMR : Key signals include the azetidinone β-lactam protons (δ 4.2–5.0 ppm, split into doublets due to coupling with adjacent NH), aromatic protons from the dihydrobenzodioxin moiety (δ 6.7–7.3 ppm), and ethylphenyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.6–2.8 ppm for CH₂) .
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O lactam), and ~1250 cm⁻¹ (C-O-C from benzodioxin) confirm functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass for molecular formula validation (e.g., [M+H]+ or [M+Na]+ ions) .
Q. How should researchers design experiments to assess the compound’s enzyme inhibition potential?
Use dose-response assays (e.g., α-glucosidase or acetylcholinesterase inhibition) with positive controls (e.g., acarbose). Optimize experimental parameters (pH, temperature, substrate concentration) via Design of Experiments (DoE) to minimize trial counts while maximizing data reliability. For example, a Box-Behnken design can evaluate interactions between variables like inhibitor concentration and incubation time . Statistical validation (ANOVA, R² values) ensures reproducibility .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways for cyclization steps, reducing trial-and-error synthesis. For example, ICReDD’s reaction path search methods combine computed activation energies with experimental data to prioritize high-yield routes . Molecular docking (AutoDock Vina, Schrödinger) can screen binding affinities to enzyme targets, guiding structural modifications for enhanced bioactivity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like assay conditions (e.g., pH, cell lines) using multivariate regression .
- Theoretical Frameworks : Apply kinetic models (e.g., Michaelis-Menten with noncompetitive inhibition constants) to reconcile discrepancies in IC₅₀ values .
- Reproducibility Protocols : Standardize assays via OECD guidelines (e.g., GLP compliance) and cross-validate with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) .
Q. How do reaction parameters influence stereochemical outcomes in azetidinone synthesis?
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, retaining stereochemistry, while nonpolar solvents may lead to racemization .
- Catalyst Design : Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) enforce enantioselectivity. For example, (R)-BINOL-derived catalysts can induce >90% ee in β-lactam formation .
- Temperature Control : Low temperatures (−20°C to 0°C) minimize epimerization during ring-closing steps .
Q. What advanced separation techniques improve purity for pharmacological studies?
- Membrane Chromatography : Use charged ultrafiltration membranes to separate zwitterionic forms of the compound .
- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients to resolve enantiomers .
- Preparative SFC (Supercritical Fluid Chromatography) : Achieve higher resolution for thermally labile intermediates using CO₂/co-solvent systems .
Methodological Resources
- Data Management : Use chemical software (e.g., COMSOL, Gaussian) for simulation-driven experimental design, ensuring data integrity via encryption and access controls .
- Process Automation : Implement AI-driven platforms (e.g., LabMate.MD ) for real-time reaction monitoring and parameter optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
